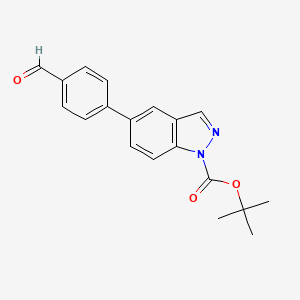
3-Nitro-7,8-dihydro-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-7,8-dihydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a nitro group at the 3-position and a partially saturated ring at the 7,8-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-7,8-dihydro-1,6-naphthyridine can be achieved through various methods. One common approach involves the reaction of ketones, malononitrile, and amines in a solvent-free and catalyst-free environment.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthetic routes that ensure high purity and yield. These methods often require the use of specialized equipment and controlled reaction conditions to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-7,8-dihydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted naphthyridines, and other functionalized compounds that retain the naphthyridine core structure.
Aplicaciones Científicas De Investigación
3-Nitro-7,8-dihydro-1,6-naphthyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Nitro-7,8-dihydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in disease progression .
Comparación Con Compuestos Similares
3-Nitro-7,8-dihydro-1,6-naphthyridine can be compared with other similar compounds, such as:
1,8-Naphthyridine derivatives: These compounds also contain a naphthyridine core and exhibit similar biological activities.
1,6-Naphthyridine derivatives: These compounds share the same core structure but differ in the position of functional groups, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct properties and activities compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3-nitro-7,8-dihydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H7N3O2/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7/h3-5H,1-2H2 |
Clave InChI |
MKOZNRRCJGCVDX-UHFFFAOYSA-N |
SMILES canónico |
C1CN=CC2=C1N=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



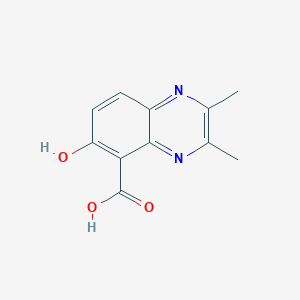
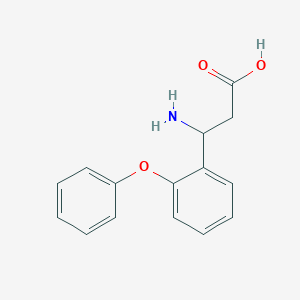
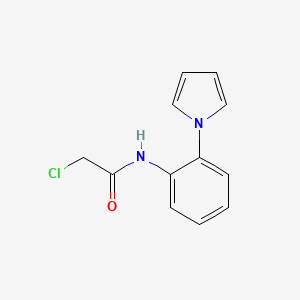
![N-[6-(Chloromethyl)naphthalen-2-yl]-2,2-dimethylpropanamide](/img/structure/B13875920.png)
![3-nitro-4-[2-[(tetrahydro-3-furanyl)oxy]ethoxy]Benzenesulfonamide](/img/structure/B13875923.png)
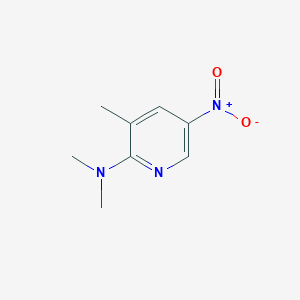
![[(3-Bromophenyl)methoxy]tri(propan-2-yl)silane](/img/structure/B13875930.png)
![6-[(4-Methoxyphenyl)methoxy]pyridazine-3-carboxylic acid](/img/structure/B13875933.png)
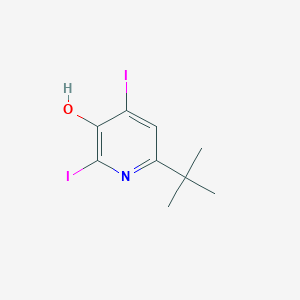
![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)


